Cephalexin Sulfoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

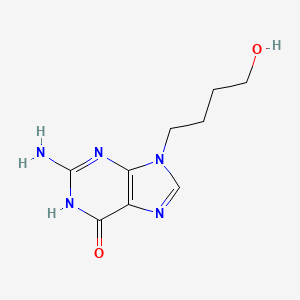

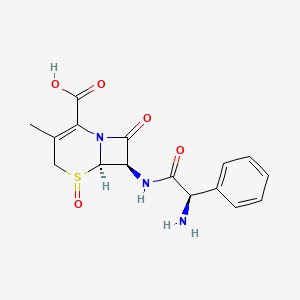

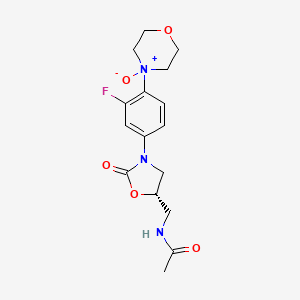

Cephalexin Sulfoxide is a derivative of Cephalexin, a first-generation cephalosporin antibiotic. Cephalexin is widely used to treat bacterial infections by inhibiting cell wall synthesis. This compound is formed through the oxidation of Cephalexin, introducing a sulfoxide group into the molecule. This modification can alter the compound’s pharmacokinetic and pharmacodynamic properties, making it a subject of interest in pharmaceutical research.

Mechanism of Action

Target of Action

Cephalexin Sulfoxide, also known as Cephalexin, primarily targets the bacterial cell wall. It is a first-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) present in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for the survival and growth of bacteria .

Mode of Action

This compound interacts with its targets, the penicillin-binding proteins, by binding to them . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . As a result, the bacterial cell wall weakens and eventually leads to cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan synthesis pathway in bacteria . By inhibiting this pathway, this compound prevents the formation of a critical component of the bacterial cell wall. This disruption in the cell wall synthesis pathway leads to the weakening of the bacterial cell wall, causing the bacteria to become susceptible to osmotic pressure and eventually leading to cell lysis .

Pharmacokinetics

This compound exhibits good absorption properties, with a bioavailability of approximately 90% . It is widely distributed into most body tissues and fluids . The drug is primarily excreted unchanged in the urine within 8 hours of administration . The elimination half-life of this compound ranges from 0.5 to 1.2 hours, which can be prolonged in individuals with renal impairment .

Result of Action

The molecular effect of this compound’s action is the disruption of the bacterial cell wall, leading to cell lysis and death . On a cellular level, this results in the effective elimination of susceptible bacterial infections. This compound is used to treat a number of susceptible bacterial infections, including those of the respiratory tract, otitis media, skin and skin structure, bone, and genitourinary tract .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain heavy metals in the environment can interfere with the antibiotic’s effectiveness . Furthermore, the drug’s stability and efficacy can be affected by pH levels, temperature, and the presence of other substances in the environment . Therefore, careful consideration of these factors is necessary when administering this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cephalexin Sulfoxide can be synthesized through the oxidation of Cephalexin. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide group without over-oxidation to the sulfone.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale oxidation reactions using optimized conditions to maximize yield and purity. The process includes:

- Dissolving Cephalexin in an appropriate solvent (e.g., water or methanol).

- Adding the oxidizing agent gradually while maintaining the reaction temperature.

- Monitoring the reaction progress using chromatographic techniques.

- Isolating and purifying the product through crystallization or other separation methods.

Chemical Reactions Analysis

Types of Reactions: Cephalexin Sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

Reduction: The sulfoxide group can be reduced back to the thioether (Cephalexin) using reducing agents like sodium borohydride (NaBH₄).

Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Various nucleophiles under mild to moderate conditions.

Major Products:

Oxidation: Cephalexin Sulfone.

Reduction: Cephalexin.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cephalexin Sulfoxide has several scientific research applications, including:

Chemistry: Studying the reactivity and stability of sulfoxide-containing compounds.

Biology: Investigating the biological activity and metabolism of sulfoxide derivatives.

Medicine: Exploring the pharmacokinetics and pharmacodynamics of this compound as a potential therapeutic agent.

Industry: Developing new formulations and drug delivery systems incorporating this compound.

Comparison with Similar Compounds

Cephalexin: The parent compound, a first-generation cephalosporin antibiotic.

Cephalexin Sulfone: The fully oxidized form of Cephalexin.

Cefaclor: A second-generation cephalosporin with a similar mechanism of action.

Cefradine: Another first-generation cephalosporin with comparable antibacterial properties.

Uniqueness: Cephalexin Sulfoxide is unique due to the presence of the sulfoxide group, which can influence its pharmacokinetic and pharmacodynamic properties. This modification may result in improved stability, altered metabolism, and potentially enhanced antibacterial activity compared to its parent compound, Cephalexin.

Properties

CAS No. |

56193-21-6 |

|---|---|

Molecular Formula |

C16H17N3O5S |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C16H17N3O5S/c1-8-7-25(24)15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15?,25?/m1/s1 |

InChI Key |

GAMHLNJQISGSQF-KBHJFDKPSA-N |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

Isomeric SMILES |

CC1=C(N2C([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)S(=O)C1)C(=O)O |

Synonyms |

DTXSID90747311; FT-0664462; (7R)-7-{[(2R)-2-Amino-2-phenylacetyl]amino}-3-methyl-5,8-dioxo-5lambda~4~-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid; [6R-[6|A,7|A(R*)]]-7-[(Aminophenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5-Oxide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-](/img/structure/B601341.png)